

L-Aspartic Acid Beta-Methyl Ester Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *L-Aspartic acid beta-methyl ester hydrochloride*

Cat. No.: B555077

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **L-Aspartic acid beta-methyl ester hydrochloride**, a key derivative of the non-essential amino acid L-aspartic acid. This document consolidates critical data, experimental methodologies, and relevant biological context to support its application in research and development. The information is tailored for professionals in the fields of biochemistry, neurobiology, and pharmaceutical sciences.

Synonyms and Alternative Names

L-Aspartic acid beta-methyl ester hydrochloride is known by several alternative names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

- β -Methyl L-aspartate hydrochloride[1][2][3]
- L-Aspartic acid, 4-methyl ester, hydrochloride[4][5]
- (S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride[4][5][6]
- H-Asp(OMe)-OH·HCl[6][7][8][9][10]
- L-Asp(OMe)-OH·HCl[6][8]

- beta-Methyl L-aspartate hydrochloride[6][7][11]
- l-aspartic acid 4-methyl ester hydrochloride[7]
- L-ASPARTIC ACID B-METHYL ESTER HCL[7]
- ASPARTIC ACID(OME)-OH HCL[7]
- H-ASP(OME).HCL[6][11]
- L-Asp(Ome).HCL[6][11]
- H-Asp(OMe)-OHCl[6][11]
- H-L-Asp(Ome).HCL[6][11]

Physicochemical Data

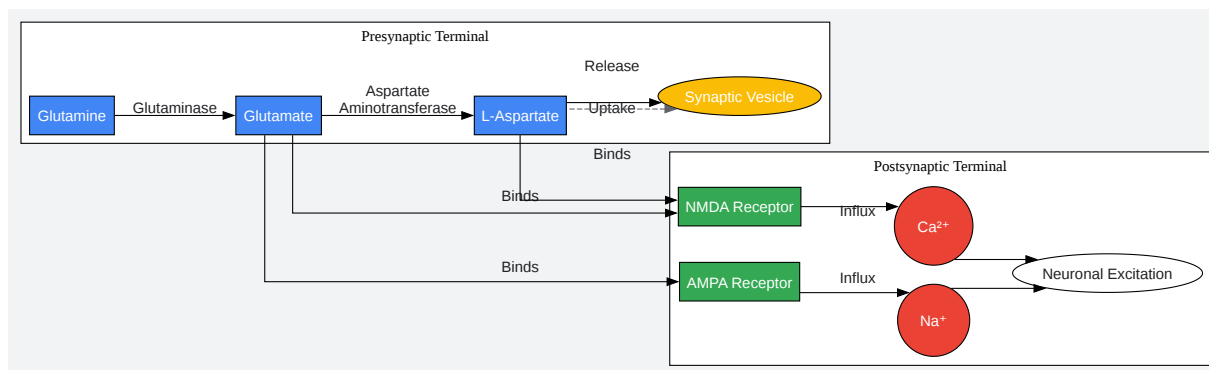
A summary of the key quantitative data for **L-Aspartic acid beta-methyl ester hydrochloride** is presented below for easy reference and comparison.

Property	Value	References
CAS Number	16856-13-6	[1][4][12]
Molecular Formula	C5H10ClNO4	[1][7]
Molecular Weight	183.59 g/mol	[1][4][12]
Appearance	White to off-white solid/crystalline powder	[1][8]
Melting Point	190-193 °C	[4][6][7]
Solubility	DMSO: 100 mg/mL (544.69 mM)	[1][2]
Storage Conditions	4°C, sealed storage, away from moisture. For solutions: -80°C (6 months); -20°C (1 month)	[1][2]
EC Number	240-880-5	[4][12]
MDL Number	MFCD00038972	[8][12]

Biological Context and Applications

L-Aspartic acid beta-methyl ester hydrochloride serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. As a derivative of L-aspartic acid, an excitatory neurotransmitter, this compound is also utilized in neurobiological research to study metabolic pathways and neurotransmitter functions. L-aspartate itself is known to interact with glutamate receptors, playing a role in excitatory neurotransmission.

While a specific signaling pathway for **L-Aspartic acid beta-methyl ester hydrochloride** is not extensively documented, its structural relationship to L-aspartate suggests its relevance in the context of glutamatergic signaling. The following diagram illustrates the general role of L-aspartate as an excitatory neurotransmitter.



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Figure 1: Role of L-Aspartate in Excitatory Neurotransmission.

Experimental Protocols

L-Aspartic acid beta-methyl ester hydrochloride is frequently used as a starting material in various synthetic procedures. Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of N-Boc-L-aspartic acid-beta-methyl ester

This protocol details the protection of the amino group of **L-Aspartic acid beta-methyl ester hydrochloride** using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

- **L-Aspartic acid beta-methyl ester hydrochloride**

- Methanol (MeOH)
- Triethylamine (TEA)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 9.18 g (50 mmol) of **L-Aspartic acid beta-methyl ester hydrochloride** in 120 mL of methanol at room temperature.
- Add 20.24 g (200 mmol) of triethylamine to the solution.
- Add 21.8 g (100 mmol) of di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction solution overnight at room temperature.
- Concentrate the reaction mixture to dryness using a rotary evaporator.
- To the residue, add cold 1N HCl aqueous solution to adjust the pH to 2-3.
- Extract the aqueous layer with ethyl acetate (4 x 80 mL).
- Combine the organic phases and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to obtain the N-Boc-L-aspartic acid-beta-methyl ester product.

Protocol 2: Synthesis of N-Cbz-L-Aspartic acid β -methyl ester

This protocol describes the protection of the amino group using benzyl chloroformate (Cbz-Cl).

Materials:

- **L-Aspartic acid beta-methyl ester hydrochloride**
- Dioxane
- Water
- Sodium carbonate (Na_2CO_3)
- Benzyl chloroformate (Cbz-Cl)
- Ethyl acetate (EtOAc)
- 6N Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

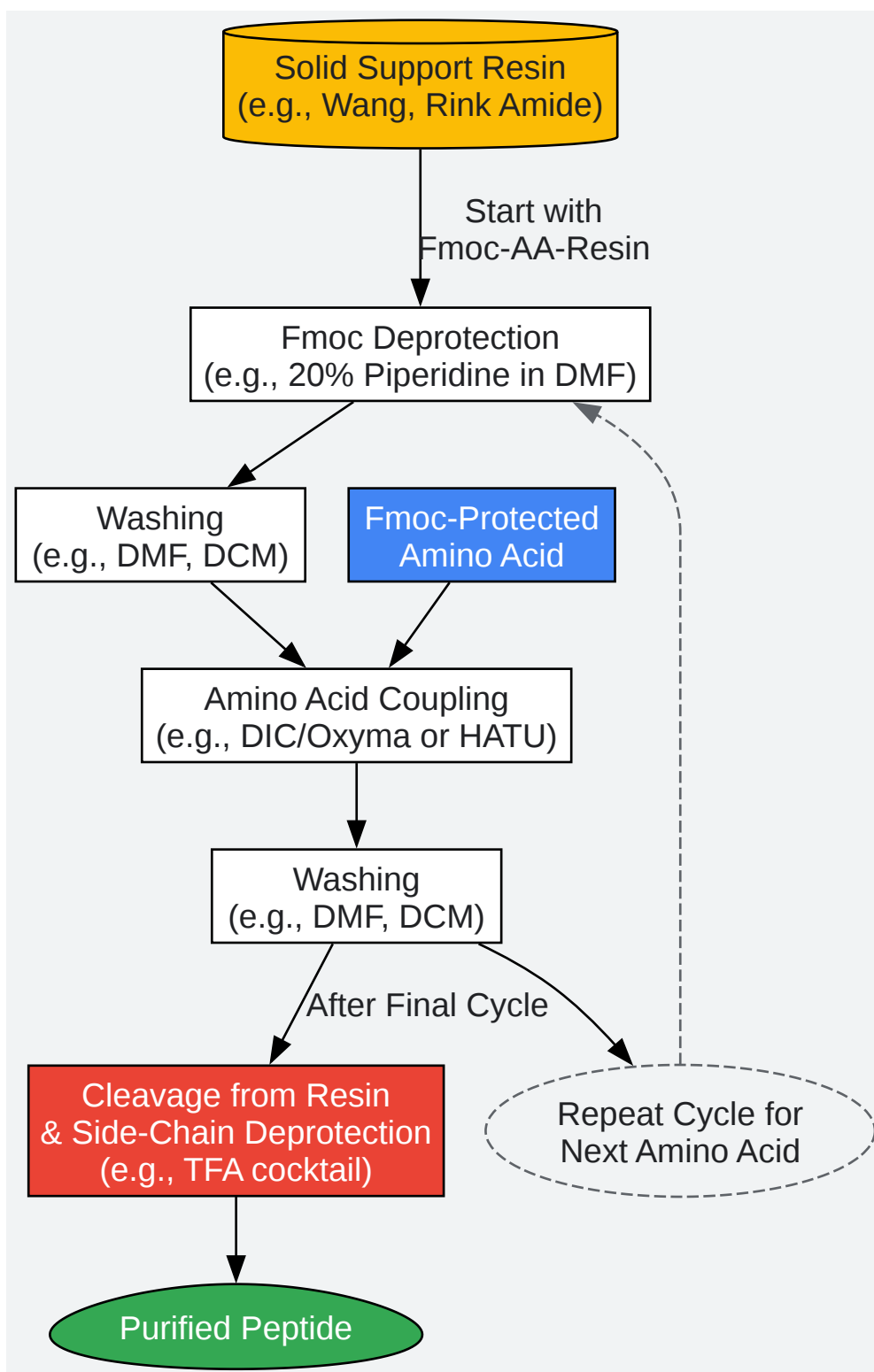
Procedure:

- Prepare a solution of 5.03 g (34.4 mmol) of **L-Aspartic acid beta-methyl ester hydrochloride** in 76 mL of water and 35 mL of dioxane.
- Cool the solution to 0°C and add 3.6 g (34.4 mmol) of sodium carbonate.
- Slowly add a solution of 5.93 g (34.74 mmol) of benzyl chloroformate in 42 mL of dioxane over 2-3 hours with constant stirring.
- Allow the reaction mixture to stir overnight at room temperature.
- Extract the solution with 50 mL of ethyl acetate to remove impurities.

- Acidify the aqueous layer to pH 2 with 6N HCl.
- Extract the product with ethyl acetate (2 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution to yield N-Cbz-L-Aspartic acid β -methyl ester.

Role in Solid-Phase Peptide Synthesis (SPPS)

L-Aspartic acid beta-methyl ester hydrochloride, after appropriate N-terminal protection (e.g., with Fmoc or Boc), is a valuable building block in solid-phase peptide synthesis (SPPS). The ester group protects the side-chain carboxyl group during peptide bond formation. The following diagram illustrates a generalized workflow for a single coupling cycle in Fmoc-based SPPS.



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Figure 2: Generalized Workflow for Solid-Phase Peptide Synthesis.

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